molecular formula C7H11N3O B13644066 2-(1h-Pyrazol-3-yl)oxolan-3-amine

2-(1h-Pyrazol-3-yl)oxolan-3-amine

Cat. No.: B13644066
M. Wt: 153.18 g/mol
InChI Key: GNEYJXQEDYTKCR-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-3-yl)oxolan-3-amine is a heterocyclic compound that features both a pyrazole and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-3-yl)oxolan-3-amine typically involves the reaction of pyrazole derivatives with oxolane intermediates. One common method includes the use of enaminones and hydrazines in the presence of iodine as a catalyst . The reaction conditions often involve moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO).

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-3-yl)oxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(1H-Pyrazol-3-yl)oxolan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-3-yl)oxolan-3-amine involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to inhibit enzymes such as p38MAPK, which plays a role in inflammatory responses . The compound may also interact with other kinases and receptors, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Pyrazol-3-yl)oxolan-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. Its combination of a pyrazole and oxolane ring makes it a versatile compound in various fields of research.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)oxolan-3-amine

InChI

InChI=1S/C7H11N3O/c8-5-2-4-11-7(5)6-1-3-9-10-6/h1,3,5,7H,2,4,8H2,(H,9,10)

InChI Key

GNEYJXQEDYTKCR-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1N)C2=CC=NN2

Origin of Product

United States

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